molecular formula C9H7NO2 B7905564 8-Aminocoumarin CAS No. 75487-97-7

8-Aminocoumarin

Cat. No.: B7905564
CAS No.: 75487-97-7
M. Wt: 161.16 g/mol
InChI Key: HEOPSOVUMHIMOD-UHFFFAOYSA-N
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Description

8-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminocoumarin can be synthesized through several methods. One common approach involves the cyclocondensation of salicylaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction typically occurs under reflux conditions, yielding this compound with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 8-Aminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 8-Aminocoumarin involves its ability to interact with various molecular targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. These interactions enable it to bind to proteins, enzymes, and nucleic acids, thereby modulating their activity. In antimicrobial applications, this compound derivatives inhibit bacterial DNA gyrase, preventing DNA replication and cell division .

Comparison with Similar Compounds

  • 4-Aminocoumarin
  • 3-Aminocoumarin
  • 7-Aminocoumarin

Comparison: 8-Aminocoumarin is unique due to the position of the amino group on the coumarin ring, which significantly influences its chemical reactivity and biological activity. Compared to 4-Aminocoumarin and 3-Aminocoumarin, this compound exhibits distinct fluorescence properties and a different spectrum of biological activities .

Properties

IUPAC Name

8-aminochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOPSOVUMHIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873762
Record name 8-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-97-7
Record name 8-Aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075487977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AMINOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1493N178U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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